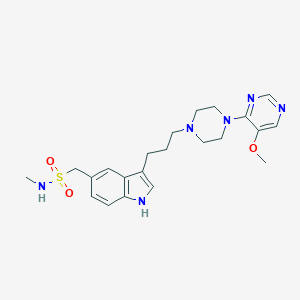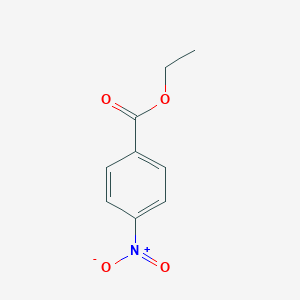![molecular formula C21H20N2O7 B195703 (2S,3S,4S,5R)-6-(benzo[b][1]benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 60342-79-2](/img/structure/B195703.png)
(2S,3S,4S,5R)-6-(benzo[b][1]benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,4S,5R)-6-(benzo[b][1]benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid, also known as BIA 10-2474, is a small molecule drug candidate that was developed as a potential treatment for chronic pain. However, during clinical trials in 2016, the drug caused severe adverse effects in several patients, leading to the suspension of the trials and the subsequent investigation of its mechanism of action.
Aplicaciones Científicas De Investigación
Benzazepine Derivatives in Chemical Synthesis
Benzazepine Derivatives and Hydrogen-bonded Assembly : A study by Guerrero et al. (2014) investigated benzazepine derivatives, including their hydrogen-bonded assembly in various dimensions. This research contributes to understanding the structural and chemical properties of benzazepine-related compounds (Guerrero et al., 2014).
Synthesis of Tetrahydro-1-benzazepine-2-carboxylic Acids : In another study, Guerrero et al. (2020) reported a method for synthesizing novel tetrahydro-1H-benzo[b]azepine-2-carboxylic acids, showcasing the versatility of these compounds in chemical synthesis (Guerrero et al., 2020).
Chemical Synthesis Techniques
Friedel–Crafts Chemistry for Benzazepine Synthesis : El-Aal and Khalaf (2013) utilized Friedel–Crafts cyclialkylations for the synthesis of benzo[b][1]benzazepine derivatives, demonstrating an efficient approach to polytricyclic amines (El-Aal & Khalaf, 2013).
Synthesis of CCR5 Antagonists : Ikemoto et al. (2005) developed a practical method for synthesizing CCR5 antagonists that involve benzazepine structures, indicating the compound's potential in medicinal chemistry (Ikemoto et al., 2005).
Structural and Mechanistic Studies
Benzazepine Derivatives in Structural Studies : A chapter by Kasparek (1974) discusses the structural aspects of benzazepines, providing insights into the chemical and physical characteristics of these compounds (Kasparek, 1974).
Dopaminergic Activity of Benzazepines : Pfeiffer et al. (1982) studied the dopaminergic activity of certain benzazepine derivatives, highlighting their relevance in neurological research (Pfeiffer et al., 1982).
Synthesis and Applications
- Novel Synthesis Approaches : Ackerman et al. (1972) demonstrated a new synthesis method for benzazepine derivatives, illustrating the compound's utility in organic synthesis (Ackerman et al., 1972).
Propiedades
Número CAS |
60342-79-2 |
|---|---|
Nombre del producto |
(2S,3S,4S,5R)-6-(benzo[b][1]benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid |
Fórmula molecular |
C21H20N2O7 |
Peso molecular |
412.4 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R)-6-(benzo[b][1]benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H20N2O7/c24-15-16(25)18(20(27)28)30-19(17(15)26)22-21(29)23-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)23/h1-10,15-19,24-26H,(H,22,29)(H,27,28)/t15-,16-,17+,18-,19?/m0/s1 |
Clave InChI |
VKZWFMGCAPKSML-BMMZCLLGSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)NC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)NC4C(C(C(C(O4)C(=O)O)O)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)NC4C(C(C(C(O4)C(=O)O)O)O)O |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
β-D-Glucopyranuronic acid, 1-deoxy-1-[(5H-dibenz[b,f]azepin-5-ylcarbonyl)amino]- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



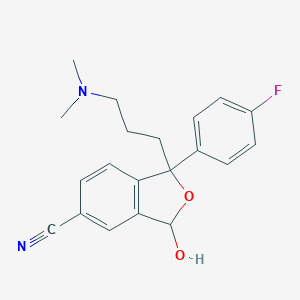
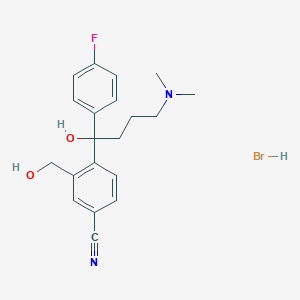
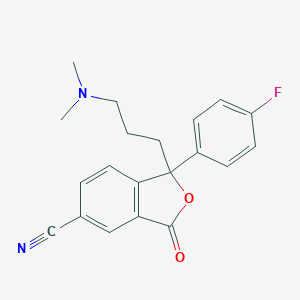


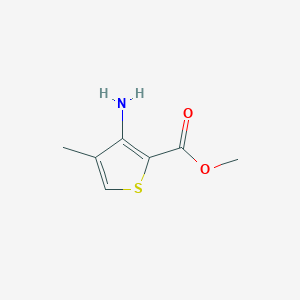
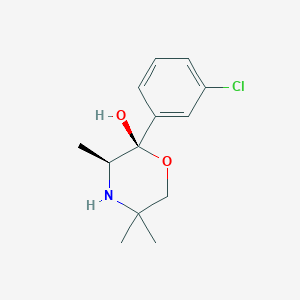
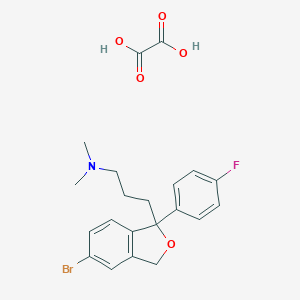
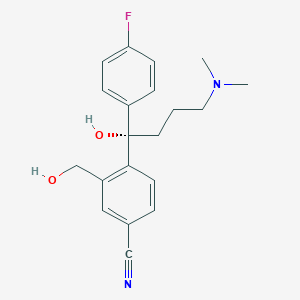
![5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B195662.png)
